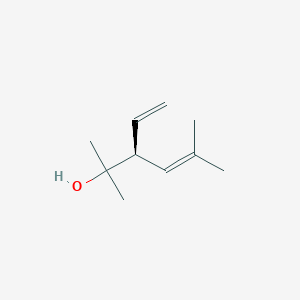

(+)-Santolina alcohol

Overview

Description

Synthesis Analysis

Alcohols can be synthesized from a variety of methods, including the hydration of alkenes, reduction of aldehydes, ketones, carboxylic acids, and esters .Molecular Structure Analysis

The molecular structure of alcohols involves a hydroxyl (-OH) group attached to a carbon atom . Alcohols can be classified as primary, secondary, or tertiary, depending on how the carbon of the alkyl group is bonded to the hydroxyl group .Chemical Reactions Analysis

Alcohols undergo a variety of chemical reactions, including oxidation to produce aldehydes, ketones, and carboxylic acids . They can also undergo substitution reactions to form ethers and esters .Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is due to the formation of hydrogen bonds between water and alcohol molecules .Scientific Research Applications

Chemical Composition and Potential Commercialization : An essential oil from Santolina chamaecyparissus, containing (+)-Santolina alcohol, shows promise for commercialization due to its unique chemical composition, which includes compounds like artemisia ketone, yomogi alcohol, and artemisia alcohol (Derbesy, Touche, & Zola, 1989).

Antibacterial Properties : The essential oil of Artemisia herba-alba, containing this compound, demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria (Yashphe, Segal, Breuer, & Erdreich-Naftali, 1979).

Antifungal Applications : Santolina oil, with this compound as a component, is effective against candidiasis in vitro and in vivo. It also shows a synergistic effect with clotrimazole in controlling Candida albicans (Suresh, Sriram, Dhanaraj, Elango, & Chinnaswamy, 1997).

Traditional Uses and Biological Activities : The genus Santolina, containing this compound, is used in traditional medicine for antimicrobial, anti-inflammatory, antispasmodic, digestive, and analgesic activities. Phytochemical investigations reveal the presence of terpenoids, coumarins, and flavonoids (Tundis & Loizzo, 2018).

Antioxidant and Free Radical Scavenging Potential : Achillea santolina extracts, containing this compound, exhibit strong antioxidant activities in various in vitro systems, suggesting potential therapeutic applications (Ardestani & Yazdanparast, 2007).

Antibacterial Activity in Essential Oil : The essential oil of Achillea ligustica, which includes this compound, shows promising antibacterial activity against Streptomyces species (Filippi, Lanfranchi, Prado, Baldovini, & Meierhenrich, 2006).

Corrosion Inhibition Properties : Santolina chamaecyparissus extract, a source of this compound, inhibits corrosion of stainless steel in NaCl solutions, suggesting applications in material science (Shabani‐Nooshabadi & Ghandchi, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Future research in the field of alcohol studies could focus on more nuanced conceptualization of alcohol’s negative reinforcing effects in the context of pain, broader use of clinically-relevant experimental pain induction modalities, and characterization of age, biological sex, gender, race, and ethnicity as moderators of pain/alcohol interactions .

properties

IUPAC Name |

(3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLVEFPXSKNBN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C=C)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H](C=C)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487451 | |

| Record name | (+)-Santolina alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35671-15-9 | |

| Record name | (+)-Santolina alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

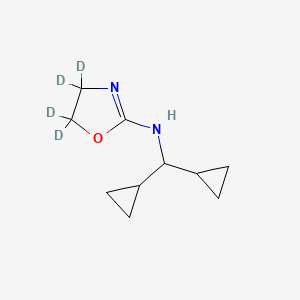

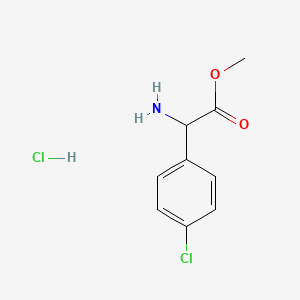

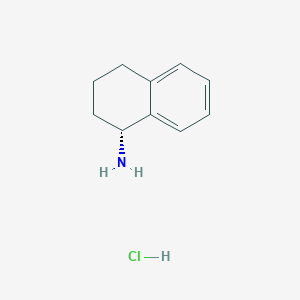

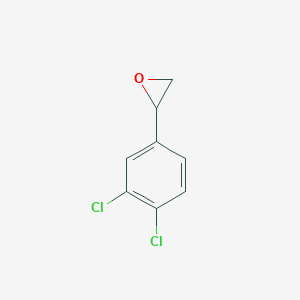

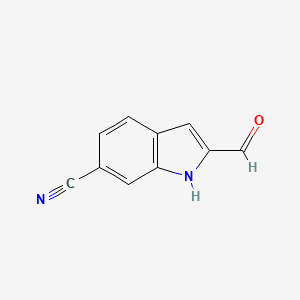

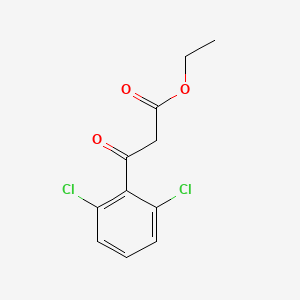

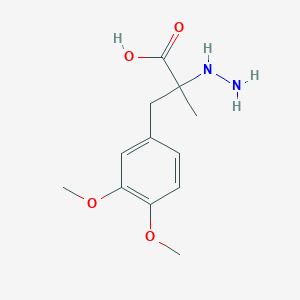

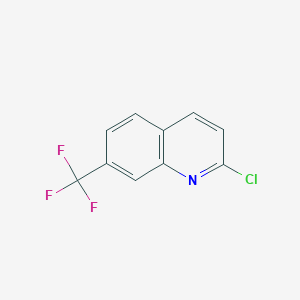

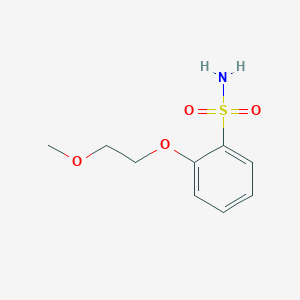

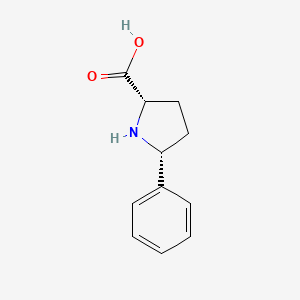

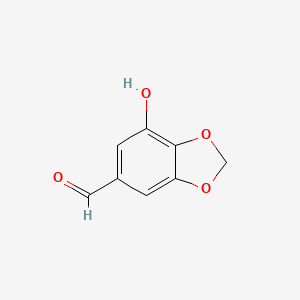

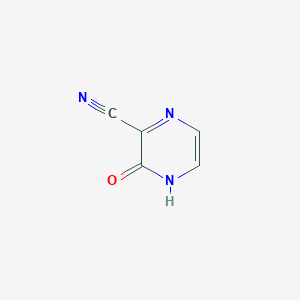

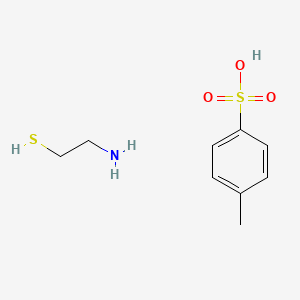

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.